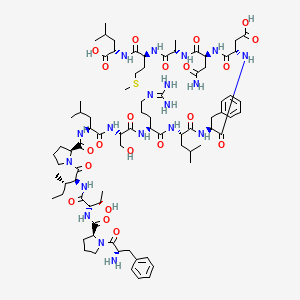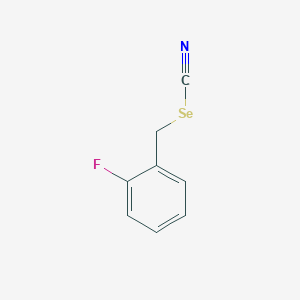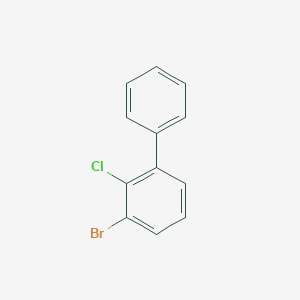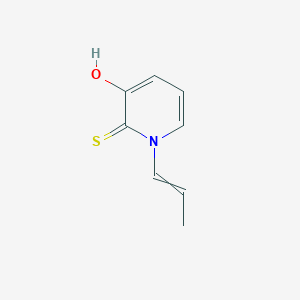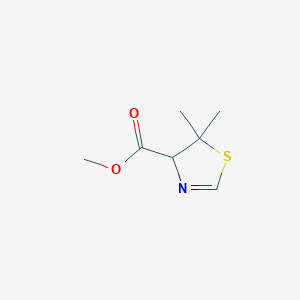
4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester can be achieved through various methods. One common approach involves the reaction of 4-methylthiazole with appropriate reagents to introduce the carboxylic acid and ester functional groups . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Aplicaciones Científicas De Investigación
4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may enhance the transcription of genes encoding xenobiotic metabolizing enzymes by binding to the xenobiotic-responsive element (XRE) and forming a heterodimer with the aryl hydrocarbon nuclear translocator .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester include:
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-methyl-
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-[(2-hydroxyphenyl)amino]-5,5-dimethyl- .
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and functional groups, which confer unique chemical and biological properties. Its methyl ester group, for instance, can influence its reactivity and solubility, making it suitable for specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
58134-39-7 |
|---|---|
Fórmula molecular |
C7H11NO2S |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
methyl 5,5-dimethyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h4-5H,1-3H3 |
Clave InChI |
VWQLRNGOMMVLHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N=CS1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


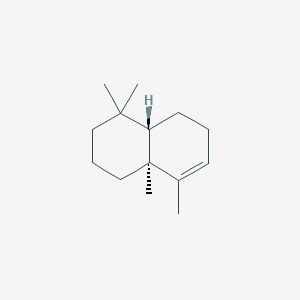
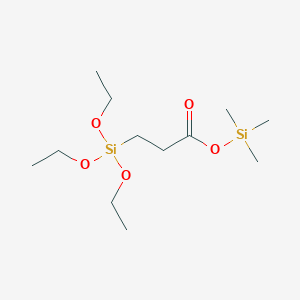
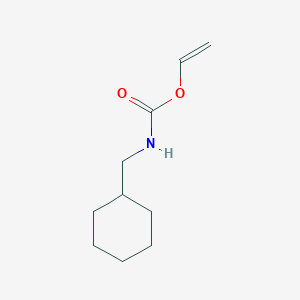
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
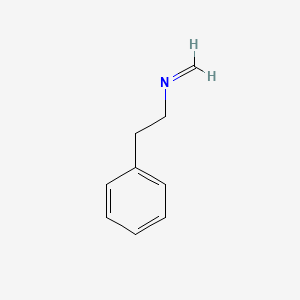
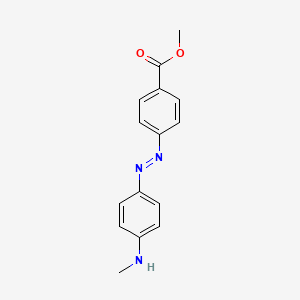
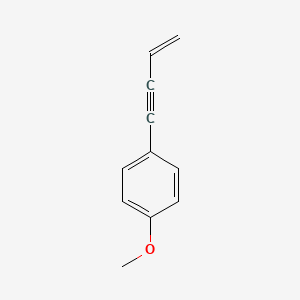
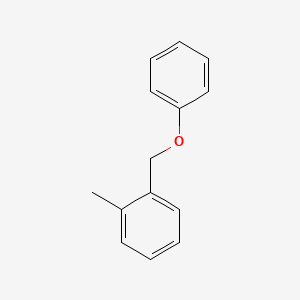
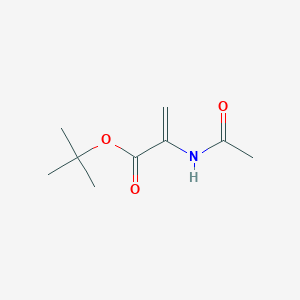
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
